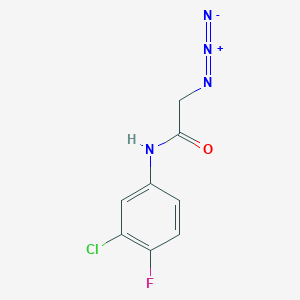

2-azido-N-(3-chloro-4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-azido-N-(3-chloro-4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN4O/c9-6-3-5(1-2-7(6)10)13-8(15)4-12-14-11/h1-3H,4H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORACBZKYNNKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CN=[N+]=[N-])Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The most common and reliable synthetic route to prepare 2-azido-N-(3-chloro-4-fluorophenyl)acetamide involves two main steps:

Step 1: Preparation of the chloroacetamide precursor

The starting material, 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide, is synthesized by reacting 3-chloro-4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is typically performed in an aprotic solvent like dimethylformamide (DMF) at low temperature (0 °C) to room temperature to control the reaction rate and avoid side reactions.Step 2: Azide substitution

The chloroacetamide is then subjected to nucleophilic substitution with sodium azide (NaN3), converting the chloro group into an azido group. This reaction is typically carried out in a mixed solvent system such as ethanol/water (70:30) or DMF/water at reflux or room temperature, depending on the substrate and conditions. The reaction time ranges from 12 to 24 hours, monitored by thin-layer chromatography (TLC) until completion.

Detailed Experimental Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Chloroacetamide Formation | 3-Chloro-4-fluoroaniline (1 eq), chloroacetyl chloride (1 eq), triethylamine (1 eq), DMF, 0 °C to rt, 2-3 hours | The aniline is dissolved in DMF and cooled to 0 °C. Chloroacetyl chloride is added dropwise with stirring, followed by triethylamine to neutralize HCl formed. The mixture is stirred at 0 °C for 2 hours, then warmed to room temperature for 1 hour to complete the reaction. The product is isolated by precipitation or extraction. |

| 2. Azide Substitution | 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide (1 eq), sodium azide (1.3-1.5 eq), ethanol/water (70:30), reflux at 80°C, 24 hours | The chloroacetamide and sodium azide are dissolved in ethanol/water mixture and refluxed for 24 hours. The reaction progress is monitored by TLC. Upon completion, the product precipitates out, is filtered, washed with cold water, and dried. Crystallization from hot ethanol may be performed to purify the compound further. |

Reaction Monitoring and Purification

Monitoring: Thin-layer chromatography (TLC) is used to monitor the disappearance of the chloroacetamide starting material and formation of the azidoacetamide product.

Purification: The crude product typically precipitates during the reaction or upon cooling. It is filtered and washed with cold water to remove inorganic salts. Further purification is achieved by recrystallization from hot ethanol, yielding colorless plate-like crystals.

Typical Yields and Physical Data

| Parameter | Data |

|---|---|

| Yield | Approximately 69-73% |

| Melting Point | Around 358-362 K (85-89 °C) |

| IR Characteristic Peaks | N—H amide stretch ~3250 cm⁻¹, azido group (N₃) stretch ~2100 cm⁻¹, C=O amide stretch ~1660 cm⁻¹ |

| NMR Data | $$^{1}H$$ NMR: CH₂ protons ~4.0 ppm (singlet), aromatic protons 6.9-7.5 ppm, NH proton ~10 ppm; $$^{13}C$$ NMR: carbonyl carbon ~165 ppm, aromatic carbons 114-155 ppm |

Representative Literature Examples

Missioui et al. (2022) synthesized related 2-azido-N-arylacetamides by refluxing 2-chloro-N-arylacetamides with sodium azide in ethanol/water (70:30) for 24 hours at 80°C, obtaining yields around 70% with good purity after recrystallization. Their work confirms the applicability of this method to various substituted phenyl groups including fluorinated and chlorinated derivatives.

Another protocol uses DMF as solvent for the azide substitution step, where the reaction is performed at room temperature for 12 hours, followed by precipitation and washing. This method is advantageous for substrates sensitive to heat.

Summary Table of Preparation Methods

| Method | Starting Material | Solvent System | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Reflux in EtOH/H₂O | 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide | Ethanol/water (70:30) | 80 °C | 24 h | ~70% | Common, robust, suitable for various substituted aryl groups |

| Room Temp in DMF | Same | DMF or DMF/water | Room temp | 12 h | ~65-70% | Mild conditions, useful for heat-sensitive substrates |

Research Findings and Considerations

The azide substitution reaction proceeds via an SN2 mechanism, where the azide ion displaces the chlorine atom on the chloroacetamide precursor.

The use of mixed solvent systems (ethanol/water) improves the solubility of both organic and inorganic reagents, facilitating the reaction.

Reaction monitoring by TLC is critical to avoid overreaction or decomposition of the azido compound, which can be sensitive.

The final azidoacetamide compounds are valuable intermediates for further transformations such as click chemistry to form triazoles, important in drug discovery.

The purity and identity of the synthesized compound are confirmed by spectroscopic methods including FT-IR, $$^{1}H$$ and $$^{13}C$$ NMR, and high-resolution mass spectrometry (HRMS).

Chemical Reactions Analysis

2-azido-N-(3-chloro-4-fluorophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common reagents used in these reactions include sodium azide, chloroacetyl chloride, and various reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used but often include amines, triazoles, and other nitrogen-containing compounds .

Scientific Research Applications

2-azido-N-(3-chloro-4-fluorophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-azido-N-(3-chloro-4-fluorophenyl)acetamide involves its ability to participate in various chemical reactions due to the presence of the azido group. This group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, making the compound versatile in chemical synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-azido-N-(3-chloro-4-fluorophenyl)acetamide with structurally related N-arylacetamides, focusing on synthesis, structural features, and applications:

Key Observations:

Synthetic Flexibility : All analogs are synthesized via azide substitution of chloroacetamide precursors, underscoring the generality of this method .

Substituent Effects :

- Electron-Withdrawing Groups (Cl, F) : Improve stability and binding but may reduce solubility. The 3-Cl-4-F combination in the target compound balances electronegativity and steric effects .

- Electron-Donating Groups (OCH₃, CH₃) : Enhance solubility but may accelerate metabolic degradation .

Structural Diversity :

- The 4-methylphenyl derivative exhibits complex crystal packing with three independent molecules, while chloro/fluoro analogs likely form stronger hydrogen bonds .

- Bond angles and distances (e.g., C-N₃ bond ~1.14 Å in azides) are consistent across analogs, but torsional angles vary with substituents .

Biological Relevance :

Biological Activity

2-Azido-N-(3-chloro-4-fluorophenyl)acetamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 2-Azido-N-(3-chloro-4-fluorophenyl)acetamide

- Molecular Formula : C9H8ClF N3O

- Molecular Weight : 232.63 g/mol

- CAS Number : 1093981-49-7

The biological activity of 2-azido-N-(3-chloro-4-fluorophenyl)acetamide is primarily attributed to its azido group, which can participate in various chemical reactions, making it a versatile intermediate in drug design. The compound's mechanism of action may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial growth by interfering with folic acid synthesis, suggesting that this compound may exhibit similar properties.

- Receptor Modulation : The presence of the chloro and fluoro substituents may enhance binding affinity to specific receptors involved in neurotransmission, potentially affecting dopaminergic and serotonergic pathways.

Antimicrobial Properties

Research indicates that 2-azido-N-(3-chloro-4-fluorophenyl)acetamide exhibits significant antimicrobial activity. In vitro studies have demonstrated:

- Bacterial Inhibition : The compound shows bactericidal effects against various Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported as low as 50 µM against Staphylococcus aureus.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties:

- Cell Line Studies : In assays involving cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound demonstrated cytotoxic effects with IC50 values ranging from 10 to 30 µM, indicating promising anticancer activity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several piperazine derivatives, including 2-azido-N-(3-chloro-4-fluorophenyl)acetamide. The results indicated that this compound had a broader spectrum of activity compared to other derivatives, particularly against resistant strains of bacteria.

Case Study 2: Anticancer Screening

In a screening of novel compounds for anticancer activity, this compound was identified as a lead candidate due to its ability to induce apoptosis in cancer cells. Mechanistic studies revealed that it triggered caspase activation pathways, leading to programmed cell death.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | MIC/IC50 Values |

|---|---|---|---|

| Compound A | Structure A | Antimicrobial | MIC = 75 µM |

| Compound B | Structure B | Anticancer | IC50 = 20 µM |

| This Compound | Structure C | Antimicrobial & Anticancer | MIC = 50 µM; IC50 = 10–30 µM |

Q & A

Q. What are the established synthetic routes for 2-azido-N-(3-chloro-4-fluorophenyl)acetamide, and what challenges arise during purification?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, chloroacetamide derivatives are often synthesized by reacting substituted anilines with chloroacetyl chloride in dichloromethane at low temperatures (e.g., 273 K) with triethylamine as a base . A key challenge is isolating the azide-functionalized product due to its potential instability; column chromatography with silica gel (using gradients of ethyl acetate/hexane) or recrystallization from toluene is commonly employed . Purity is validated via HPLC or NMR, with attention to residual solvents and byproducts.

Q. How is the molecular structure of 2-azido-N-(3-chloro-4-fluorophenyl)acetamide characterized?

X-ray crystallography is the gold standard for structural confirmation. For related acetamides, dihedral angles between aromatic rings and the acetamide backbone range from 10–85°, influencing steric and electronic properties . Intramolecular hydrogen bonds (e.g., N–H···O) and weak intermolecular interactions (e.g., C–H···O) stabilize crystal packing . Spectroscopic methods like FT-IR (amide I/II bands at ~1650–1550 cm⁻¹) and ¹³C NMR (carbonyl signals at ~168–170 ppm) supplement crystallographic data .

Q. What safety protocols are critical when handling azide-containing compounds like this molecule?

Azides are thermally unstable and may decompose explosively. Work should be conducted in small quantities (<100 mg) under inert atmospheres (N₂/Ar) and at controlled temperatures (<50°C). Use blast shields, fume hoods, and personal protective equipment (PPE). Avoid contact with heavy metals or strong acids, which can catalyze decomposition .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

Contradictions may arise from dynamic processes (e.g., rotational isomerism) or crystal-packing effects. For example, X-ray structures may show a fixed conformation, while NMR reveals equilibrium between rotamers. Variable-temperature NMR can identify dynamic behavior, while DFT calculations (e.g., B3LYP/6-31G*) model energy barriers between conformers . Multi-technique validation (e.g., Raman spectroscopy for azide stretching modes ~2100–2200 cm⁻¹) is recommended .

Q. What strategies optimize the regioselectivity of azide incorporation in analogous acetamide derivatives?

Regioselectivity depends on electronic and steric factors. For the 3-chloro-4-fluorophenyl group, the electron-withdrawing Cl and F substituents direct electrophilic substitution to the meta position. Azide introduction via SN2 reactions (e.g., NaN₃ with α-chloroacetamide precursors) benefits from polar aprotic solvents (DMF, DMSO) and phase-transfer catalysts (e.g., TBAB) to enhance reactivity . Computational tools (e.g., Fukui indices) predict reactive sites .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to targets like kinases or GPCRs. For example, the azide group may act as a hydrogen bond acceptor, while the chloro-fluorophenyl moiety contributes hydrophobic interactions. QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors can prioritize derivatives for synthesis .

Q. What methodologies address discrepancies in biological activity data across studies?

Variability in bioassays (e.g., cytotoxicity vs. enzyme inhibition) may stem from differences in cell lines, assay conditions, or impurity profiles. Standardize protocols using reference compounds (e.g., staurosporine for kinase inhibition) and validate purity via LC-MS. Dose-response curves (IC₅₀/EC₅₀) and statistical analysis (e.g., ANOVA with post-hoc tests) improve reproducibility .

Methodological Framework for Research Design

Q. How should researchers integrate theoretical frameworks into studies of this compound?

Link synthesis and bioactivity studies to established theories, such as Hammett substituent constants (σ values) to predict electronic effects of Cl/F substituents , or frontier molecular orbital (FMO) theory to explain reactivity. For biological studies, apply the lock-and-key model or induced-fit hypothesis to rationalize target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.